molecular formula C16H32N6O7 B1429408 Azido-PEG7-azide CAS No. 225523-86-4

Azido-PEG7-azide

Cat. No. B1429408
CAS RN: 225523-86-4
M. Wt: 420.46 g/mol
InChI Key: NVKODTBPHMGJLW-UHFFFAOYSA-N
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Description

Azido-PEG7-azide is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It is a click chemistry reagent, containing an Azide group, and can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups .


Synthesis Analysis

The synthesis of this compound involves the reaction of corresponding PEG azides via a convenient, mild click reaction . This method is compatible with many examples of bifunctional azido PEGs with molecular weights ranging from 2 to 18 kDa bearing a variety of functional groups .


Molecular Structure Analysis

The molecular formula of this compound is C16H32N6O7 . It has a molecular weight of 420.46 g/mol .


Chemical Reactions Analysis

This compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 420.46 g/mol . Its molecular formula is C16H32N6O7 . The compound is a liquid .

Scientific Research Applications

  • Dynamic Surface Coating for Cell Adhesion and Shape Change : Azido-[polylysine-g-PEG], a similar compound to Azido-PEG7-azide, has been used to create dynamic cell adhesion substrates. This technique is beneficial for tissue motility assays, patterned coculturing, and triggering cell shape changes (van Dongen et al., 2013).

  • Synthesis and Functionalization in Conjugation Chemistry : Azido-functionalized poly(ethylene glycol) derivatives, including those like this compound, are increasingly applied in conjugation chemistry and targeted drug delivery. The quantification of azide incorporation is critical for their effective use, especially in nanoparticle-forming polymeric systems (Semple et al., 2016).

  • Preparation of Azido-Terminated Heterobifunctional PEGs : Azido-terminated heterobifunctional PEGs, similar to this compound, are synthesized for "click" conjugation. These derivatives have primary amine and carboxyl end groups and are used in the conjugation of various ligands through the 1,3-dipolar cycloaddition reaction (Hiki & Kataoka, 2007).

  • Site-specific PEGylation of Proteins : Azido groups in compounds like this compound are used for the site-specific PEGylation of proteins. This process involves incorporating para-azidophenylalanine into proteins for selective PEGylation, useful in therapeutic applications (Deiters et al., 2004).

  • Rapid Modification of Thrombomodulin : Azido-thrombomodulin, modified using azide derivatives, can be immobilized on sterilized surfaces like vascular grafts, exhibiting improved thromboresistance. This demonstrates the utility of azides in rapid one-step modifications for medical applications (Qu et al., 2014).

  • Selective Modification of Proteins with Azides : Azides are used in chemical biology for bioorthogonal applications, such as the selective modification of endogenous proteins. This enables targeted identification and functionalization of proteins (Lohse et al., 2017).

Mechanism of Action

Target of Action

Azido-PEG7-azide is a PEG-based PROTAC linker . The primary targets of this compound are proteins that can be selectively degraded by the ubiquitin-proteasome system within cells .

Mode of Action

This compound contains an azide group that enables click chemistry with molecules containing alkyne, BCN, DBCO groups . This interaction forms a stable triazole linkage . The compound acts as a bridge, connecting two essential ligands crucial for forming PROTAC molecules .

Biochemical Pathways

The azide group in this compound can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing Alkyne groups . Strain-promoted alkyne-azide cycloaddition (SPAAC) can also occur with molecules containing DBCO or BCN groups . These reactions lead to the formation of stable triazole linkages, which are key to the function of PROTACs .

Pharmacokinetics

The peg spacer in the compound is known to be hydrophilic and non-immunogenic, which can improve the water solubility of the target molecule while reducing its immunogenicity and increasing its hydrodynamic volume .

Result of Action

The result of this compound’s action is the selective degradation of target proteins . By forming PROTAC molecules, this compound enables the ubiquitin-proteasome system within cells to selectively degrade target proteins .

Action Environment

It’s worth noting that the reactions involving this compound, such as cuaac and spaac, are typically catalyzed under specific conditions .

Safety and Hazards

Azido-PEG7-azide should be handled only by those properly qualified in the handling of potentially hazardous chemicals . It should be stored in closed vessels, refrigerated . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, rinse with pure water for at least 15 minutes . If inhaled, move the victim into fresh air .

Future Directions

Azido-PEG7-azide is widely used in Click Chemistry due to its mild reaction conditions, fast speed, and biocompatibility . The Azide group (N3) enables click chemistry with an alkyne to yield a stable triazole linkage . This makes it a valuable tool for future research and applications in bioconjugation, labeling, and chemical modification .

properties

IUPAC Name

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N6O7/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVKODTBPHMGJLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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